molecular formula C7H6BrN3 B1339496 3-Bromo-1H-indazol-7-amine CAS No. 316810-90-9

3-Bromo-1H-indazol-7-amine

Número de catálogo: B1339496
Número CAS: 316810-90-9
Peso molecular: 212.05 g/mol
Clave InChI: GFCDWESCMQBURY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of inexpensive starting materials such as 2,6-dichlorobenzonitrile and hydrazine hydrate in a two-step sequence has been demonstrated to yield the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-1H-indazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Anticancer Research

3-Bromo-1H-indazol-7-amine has been investigated for its anticancer properties. It acts as an inhibitor of specific kinases such as CHK1 and CHK2, which are crucial in regulating the cell cycle and DNA damage response. Research indicates that this compound can disrupt tumor cell proliferation by modulating these signaling pathways, making it a candidate for cancer therapy .

Case Study:
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in these cells supports its potential as a therapeutic agent .

Cardiovascular Research

The compound is also being explored as a potential β3-adrenergic receptor agonist. This activity could have implications for treating cardiovascular diseases by promoting beneficial effects on heart function and metabolism .

Experimental Findings:
Studies utilizing receptor binding assays have shown that derivatives of this compound exhibit agonistic activity at β3-adrenergic receptors, indicating a promising avenue for cardiovascular drug development .

Kinase Inhibition

The primary biological activity of this compound lies in its role as a kinase inhibitor. By inhibiting CHK1 and CHK2, it influences critical cellular processes such as cell proliferation and apoptosis .

Interaction with Nitric Oxide Synthases

Emerging studies suggest that this compound may also interact with nitric oxide synthases, further highlighting its versatility as a bioactive compound with potential applications in treating various diseases beyond cancer .

Mecanismo De Acción

The mechanism of action of 3-Bromo-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, influencing various cellular pathways .

Comparación Con Compuestos Similares

Uniqueness: 3-Bromo-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and other applications .

Actividad Biológica

3-Bromo-1H-indazol-7-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

This compound has the molecular formula C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3 and a molecular weight of 212.05 g/mol. It is characterized by the presence of a bromine atom at the 3-position and an amine group at the 7-position of the indazole ring system, which significantly influences its reactivity and biological activity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In studies evaluating its efficacy against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), it demonstrated significant inhibitory effects. For instance, a derivative of indazole was reported to have an IC50 value of 5.15 µM against the K562 cell line, indicating potent anticancer properties .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Selectivity Index
A549Not reported-
K5625.15High
PC-3Not reported-
Hep-G2Not reported-

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. It has been studied for its effects on both Gram-positive and Gram-negative bacteria, demonstrating bactericidal action. The minimal inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, which can disrupt metabolic pathways crucial for cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor functions by interacting with receptor proteins, influencing signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway .

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound for drug development:

  • Study on K562 Cells : A study demonstrated that derivatives based on indazole structures could significantly inhibit the growth of K562 cells while showing lower toxicity to normal HEK-293 cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1H-indazol-7-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized indazole scaffolds. Key intermediates should be characterized using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm functional groups. For brominated intermediates, 1H^1H-13C^{13}C HMBC NMR can verify substitution patterns . Purity should be assessed via HPLC (≥95%) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement . If crystals are unavailable, compare experimental NMR chemical shifts with computed values (DFT-based tools like Gaussian) and analyze 1H^1H-15N^{15}N HMBC correlations to confirm the indazole core .

Q. What analytical techniques are critical for assessing compound stability under experimental conditions?

  • Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via LC-MS. Store the compound at -20°C under inert atmosphere (argon) to prevent bromine displacement or oxidation. Use DMSO-d6 for NMR to avoid proton exchange artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass fragments)?

  • Methodological Answer : Contradictions may arise from tautomerism (common in indazoles) or impurities. Employ 1H^1H-DOSY NMR to distinguish tautomers . For mass fragments, compare with in silico fragmentation tools (e.g., CFM-ID) and validate via tandem MS/MS . Triangulate data with IR and SCXRD .

Q. What strategies optimize reaction yields for derivatives of this compound in medicinal chemistry?

  • Methodological Answer : Use design of experiments (DoE) to screen catalysts (e.g., Pd(PPh3_3)4_4), solvents (DMF vs. THF), and temperatures. Monitor reactions in real-time via in situ FTIR. For bromine retention, avoid strong bases and employ low-temperature (-78°C) lithiation .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., α-glucosidase) using PDB structures. Validate with MD simulations (GROMACS) to assess binding stability. Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals and predict reactivity .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Implement dose-response curves with triplicate technical replicates and include positive controls (e.g., acarbose for α-glucosidase inhibition). Use ANOVA to assess batch-to-batch variability. Validate cell-based assays with shRNA knockdowns of target pathways .

Q. How can researchers overcome challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Screen crystallization conditions via vapor diffusion using PEG/ammonium sulfate matrices. Additive screening (e.g., 1% n-octanol) can improve crystal quality. For weak diffraction, collect data at synchrotron facilities (λ = 0.7–1.0 Å) and refine with SHELXL .

Q. Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Use the F-test to compare curve slopes. For outliers, apply Grubbs’ test and repeat assays with fresh stock solutions .

Q. How should researchers validate computational predictions of metabolic pathways for this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with in silico predictions (Meteor Nexus). Use isotopically labeled standards for quantification .

Propiedades

IUPAC Name

3-bromo-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCDWESCMQBURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579225
Record name 3-Bromo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-90-9
Record name 3-Bromo-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.